4-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)butanamide
Description
This compound features a hybrid structure combining a 1,3-dioxoisoindoline (phthalimide) core and a 5-oxopyrrolidin-3-yl moiety linked via a butanamide bridge. Its synthesis likely involves amide coupling between activated phthalimide intermediates and functionalized pyrrolidinone precursors, analogous to methods described for related compounds .
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-31-17-7-4-6-16(13-17)26-14-15(12-21(26)28)24-20(27)10-5-11-25-22(29)18-8-2-3-9-19(18)23(25)30/h2-4,6-9,13,15H,5,10-12,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGOKTPRYGGCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)butanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of phthalimides , characterized by a phthalimide moiety linked to a butanamide structure. The synthesis typically involves:
- Formation of Phthalimide Intermediate : Reaction of phthalic anhydride with an appropriate amine.
- Nucleophilic Substitution : The intermediate undergoes substitution with 3-methoxyphenylamine under catalytic conditions.
This synthetic route is crucial for the compound's biological activity and allows for modifications that can enhance efficacy or reduce toxicity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 11.20 |
| MCF-7 | 15.73 |
These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting effectiveness comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
The biological activity of This compound is thought to be mediated through interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : It could modulate receptors that play critical roles in cell signaling pathways associated with proliferation and survival.
Case Study 1: Anticancer Activity
In a study published in Frontiers in Chemistry, researchers investigated the anticancer effects of this compound on A549 cells. The study reported that treatment led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction that triggers apoptosis .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties, where the compound was tested against various bacterial strains. Results indicated that it effectively inhibited bacterial growth, supporting its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | Phthalimide + pyrrolidinone | 3-Methoxyphenyl | ~395.4 (estimated) | CNS-targeted therapies |
| N-(2-Benzylamino-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide | Phthalimide + GABA hybrid | Benzylamino-oxoethyl | ~350–400 | Anticonvulsant research |
| 4-(1,3-Dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide | Phthalimide + pyrazole | Isopropyl-pyrazole | 340.4 | Preclinical evaluation |
| (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide | Sulfamoyl-phenyl + THF | Oxotetrahydrofuran | 327.4 | Antimicrobial research |
Research Findings and Implications
- Anticonvulsant Activity: The target compound’s phthalimide-pyrrolidinone hybrid may synergistically modulate GABAergic and ion channel pathways, outperforming simpler phthalimide derivatives in preclinical models .
- Metabolic Stability : The 3-methoxyphenyl group likely reduces oxidative metabolism compared to alkyl-substituted analogs (e.g., isopropyl-pyrazole), extending half-life .
- Synthetic Challenges : Amide coupling and purification steps (e.g., column chromatography with MeOH/DCM) are common across analogs, but yields vary significantly (45–51%) depending on substituent reactivity .
Q & A
Basic Question: What synthetic strategies are recommended for preparing 4-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)butanamide, and how can reaction efficiency be optimized?
Answer:
The compound can be synthesized via condensation reactions involving 1,3-dioxoisoindolin-2-yl and 5-oxopyrrolidin-3-yl precursors. A validated method for analogous structures involves refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with an aryl maleimide derivative in glacial acetic acid, monitored by TLC for completion . To optimize efficiency:
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, molar ratios, solvent purity) and identify optimal conditions .
- Employ statistical tools (e.g., ANOVA) to minimize trial-and-error approaches and reduce synthesis steps .
Advanced Question: How can computational chemistry resolve contradictions in spectroscopic data for this compound, such as unexpected by-products or structural ambiguities?
Answer:
Conflicting NMR or mass spectrometry data may arise from conformational isomerism or impurities. Methodological approaches include:
- Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data, resolving ambiguities in diastereomer identification .
- High-Resolution Mass Spectrometry (HRMS) paired with fragmentation pattern simulations (e.g., using mzCloud) to distinguish between isobaric species .
- X-ray crystallography for definitive structural confirmation, especially if steric hindrance from the 3-methoxyphenyl group induces non-planar conformations .
Basic Question: What purification techniques are most effective for isolating this compound from reaction mixtures?
Answer:
Post-synthesis purification typically involves:
- Recrystallization from ethanol/water mixtures, leveraging solubility differences between the product and unreacted starting materials .
- Column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to separate polar by-products, particularly those from incomplete maleimide ring opening .
- Centrifugal partition chromatography (CPC) for large-scale isolation, avoiding irreversible adsorption common in traditional columns .
Advanced Question: How can researchers design derivatives of this compound to enhance bioactivity while maintaining synthetic feasibility?
Answer:
Derivatization strategies should balance structural modification with synthetic accessibility:
- Fragment-based drug design : Replace the 3-methoxyphenyl group with bioisosteres (e.g., pyridyl or thiophene) to improve solubility without altering steric bulk .
- Quantum chemical modeling (e.g., Gaussian or ORCA) to predict electronic effects of substituents on the pyrrolidinone ring, guiding selective functionalization .
- Parallel synthesis using automated liquid handlers to screen diverse maleimide precursors, ensuring rapid library generation .
Basic Question: What analytical techniques are critical for characterizing the stability of this compound under varying storage conditions?
Answer:
Stability studies require:
- HPLC-PDA to monitor degradation products under accelerated conditions (e.g., 40°C/75% RH) .
- Dynamic vapor sorption (DVS) to assess hygroscopicity, critical for solid-state stability of the 5-oxopyrrolidin-3-yl moiety .
- Thermogravimetric analysis (TGA) to determine decomposition temperatures, ensuring storage below identified thresholds .
Advanced Question: How can researchers address low yields in multi-step syntheses involving the 1,3-dioxoisoindolin-2-yl moiety?
Answer:
Yield optimization requires mechanistic insights:
- In situ IR spectroscopy to track intermediates during maleimide ring opening, identifying rate-limiting steps .
- Membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors in real time, improving atom economy .
- Kinetic isotope effects (KIE) studies to probe whether hydrogen bonding in the pyrrolidinone ring influences reaction pathways .
Basic Question: What solvent systems are optimal for solubility studies of this compound in preclinical formulations?
Answer:
Prioritize biocompatible solvents:
- DMSO-water mixtures for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .
- PEG-400/TPGS emulsions for in vivo studies, enhancing bioavailability of the hydrophobic 1,3-dioxoisoindolin-2-yl group .
- Co-solvency phase diagrams to identify ternary systems (e.g., ethanol-propylene glycol-water) for stable nanoformulations .
Advanced Question: How can machine learning (ML) models predict the reactivity of this compound in novel reaction environments?
Answer:
ML-driven approaches include:
- Reaction fingerprinting using RDKit to encode structural features of the 5-oxopyrrolidin-3-yl group, training models on existing kinetic data .
- Transition state databases (e.g., Chemoton) to predict regioselectivity in maleimide-based cycloadditions .
- Active learning workflows where experimental feedback refines ML predictions iteratively, reducing computational bias .
Basic Question: What safety protocols are essential for handling the 3-methoxyphenyl substituent during synthesis?
Answer:
- Use fume hoods with HEPA filtration to mitigate inhalation risks from airborne particulates .
- Glove compatibility testing : Ensure nitrile gloves resist permeation by methoxy-containing solvents (e.g., anisole) .
- Waste neutralization : Treat reaction quench liquids with activated charcoal to adsorb phenolic by-products before disposal .
Advanced Question: How can researchers validate the biological target engagement of this compound using orthogonal assays?
Answer:
- Surface plasmon resonance (SPR) to measure binding affinity for putative targets (e.g., kinases or GPCRs) .
- Cellular thermal shift assay (CETSA) to confirm target stabilization in live cells .
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters of binding, resolving false positives from aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
